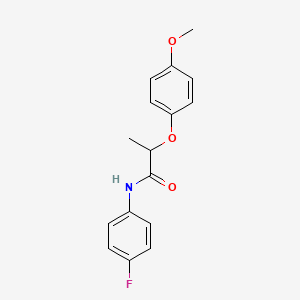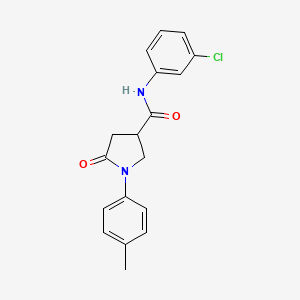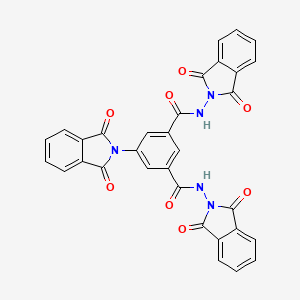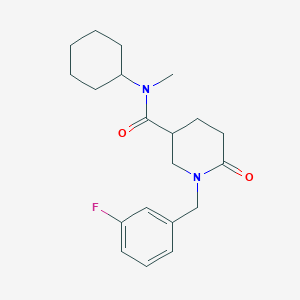
N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide, also known as FMP, is a chemical compound that has been extensively studied for its potential use in scientific research. FMP belongs to the class of compounds known as selective CB2 receptor agonists, which have been shown to have a variety of effects on the body. In
Mecanismo De Acción
N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide acts as a selective agonist for the CB2 receptor, which is a G protein-coupled receptor that is primarily expressed in immune cells. When N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide binds to the CB2 receptor, it activates a signaling cascade that leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. This mechanism of action has been shown to be effective in reducing inflammation and pain in preclinical studies.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. These effects include the inhibition of pro-inflammatory cytokine production, the promotion of anti-inflammatory cytokine production, and the reduction of pain and inflammation. N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases, suggesting that it may have potential as a therapeutic agent for these conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide is its high selectivity for the CB2 receptor, which makes it a valuable tool for studying the role of this receptor in various biological processes. However, one limitation of N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide is its relatively low potency compared to other CB2 receptor agonists. This may limit its usefulness in certain experimental settings where higher potency compounds are required.
Direcciones Futuras
There are several future directions for research on N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide. One area of interest is the development of more potent CB2 receptor agonists based on the structure of N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide. Another area of interest is the exploration of the potential therapeutic applications of N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide in various disease states, including pain, inflammation, and neurodegenerative diseases. Finally, research on the safety and toxicity of N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide is needed to determine its potential as a therapeutic agent in humans.
Métodos De Síntesis
The synthesis method for N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide involves several steps, including the reaction of 4-fluoroaniline with 4-methoxyphenol to form the intermediate 4-methoxyphenyl-4-fluoroaniline. This intermediate is then reacted with 2-bromo-1-(4-methoxyphenyl)ethanone to form the final product, N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide. The synthesis of N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide has been optimized to produce high yields and purity, making it a valuable compound for scientific research.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide has been studied extensively for its potential use in scientific research. One of the main areas of interest is its potential as a therapeutic agent for a variety of conditions, including pain, inflammation, and autoimmune diseases. N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have a selective effect on the CB2 receptor, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and immune function.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-11(21-15-9-7-14(20-2)8-10-15)16(19)18-13-5-3-12(17)4-6-13/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGYRXGVPQRMQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)F)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B5104251.png)

![4-methoxy-3-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5104265.png)


![2-({4-[(diethylamino)sulfonyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5104284.png)
amino]benzoyl}amino)benzoate](/img/structure/B5104292.png)

![5-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5104304.png)
![2-chloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5104305.png)

![3-[(3,4-dichlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5104310.png)
![5-ethyl-2-methyl-4-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5104320.png)
